5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C9H8FN3O and its molecular weight is 193.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine derivatives have demonstrated significant antimicrobial and antioxidant activities. A study synthesized various derivatives, including those with oxadiazole rings, and tested their effectiveness against different bacterial strains and their antioxidant capacity. Notably, certain derivatives showed remarkable ABTS and DPPH scavenging activities and were effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Insecticidal Activity
Some 1,3,4-oxadiazole derivatives, including those with a phenoxyfluorophenyl group, have been synthesized and tested for their insecticidal activity. These compounds, including this compound, exhibited low insecticidal activity against certain crop pests, suggesting potential use in agricultural pest management (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Xanthine Oxidase Inhibitory Activity
Research on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, including those derived from this compound, revealed their potential as xanthine oxidase inhibitors. These compounds could have applications in the treatment of diseases like gout, where xanthine oxidase plays a role (Qi, You, Wang, & Zhang, 2015).
Anticancer Activity
A study focusing on novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, a related compound, showed significant in vitro anticancer activity against various human cancer cell lines. This suggests that derivatives of this compound might also have potential anticancer applications (Vinayak, Sudha, & Lalita, 2017).
DNA Binding Study
Fatty acid derivatives of 1,3,4-oxadiazole, including 5-(pentadecyl)-N-propenyl-1,3,4-oxadiazol-2-amine, were synthesized and their DNA binding affinity was studied. This research indicates the potential of 1,3,4-oxadiazole derivatives in DNA interaction studies, which could have implications in drug design and molecular biology (Hassan & Rauf, 2016).
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
1,3,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCYIPLTOREIPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(O2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620088 | |
Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828911-26-8 | |
Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.